molecular formula C10H12ClNO2 B8649142 Methyl (2-(chloromethyl)-3-methylphenyl)carbamate

Methyl (2-(chloromethyl)-3-methylphenyl)carbamate

Cat. No.: B8649142
M. Wt: 213.66 g/mol
InChI Key: BDQNBWFURXUSAJ-UHFFFAOYSA-N
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Description

Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzyl chloride, featuring a methyl group at the 2-position and a methoxycarbonylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate typically involves the chlorination of 2-Methyl-6-methoxycarbonylaminotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-Methyl-6-methoxycarbonylaminotoluene

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3)

    Reaction Conditions: Reflux

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The methoxycarbonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Azide, thiocyanate, or other substituted derivatives.

    Oxidation: 2-Methyl-6-methoxycarbonylaminobenzoic acid.

    Reduction: 2-Methyl-6-aminobenzyl chloride.

Scientific Research Applications

Methyl (2-(chloromethyl)-3-methylphenyl)carbamate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The methoxycarbonylamino group can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

    Benzyl Chloride: Lacks the methyl and methoxycarbonylamino groups, making it less specific in its applications.

    2-Methylbenzyl Chloride: Lacks the methoxycarbonylamino group, resulting in different reactivity and applications.

    6-Methoxycarbonylaminobenzyl Chloride: Lacks the methyl group, affecting its chemical properties and reactivity.

Uniqueness: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is unique due to the presence of both the methyl and methoxycarbonylamino groups, which confer specific reactivity and potential applications in various fields. Its structure allows for targeted interactions in biological systems and specific transformations in organic synthesis.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl N-[2-(chloromethyl)-3-methylphenyl]carbamate

InChI

InChI=1S/C10H12ClNO2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

BDQNBWFURXUSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-methyl-6-methoxycarbonylaminobenzyl alcohol (29.19 g) in methylene chloride (290 ml) was added dropwise thionyl chloride (11.46 ml) at room temperature and the resultant mixture was stirred for 2 hours. After the solvent was evaporated in vacuo, n-hexane was added to the residue to give precipitates. The precipitates were collected by filtration and dried to give 2-methyl-6-methoxycarbonylaminobenzyl chloride (28.26 g).
Quantity
29.19 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
11.46 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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